molecular formula C6H6Cl2N2O B1370620 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride CAS No. 1172515-44-4

4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1370620
CAS RN: 1172515-44-4
M. Wt: 193.03 g/mol
InChI Key: GXOZMDPGCFNXGD-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C6H6Cl2N2O . It has a molecular weight of 193.03 g/mol . The IUPAC name for this compound is 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride .


Molecular Structure Analysis

The InChI code for 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride is 1S/C6H6Cl2N2O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3 . The Canonical SMILES for this compound is CCN1C=C(C(=N1)C(=O)Cl)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride include a molecular weight of 193.03 g/mol, a topological polar surface area of 34.9 Ų, and a complexity of 165 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 191.9857182 g/mol .

Scientific Research Applications

Synthesis of Novel Compounds

4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride has been used in the synthesis of various novel compounds. For example, it was involved in the preparation of (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate. This compound exhibits a unique dihedral angle between the chlorobenzene and pyrazole rings, contributing to its three-dimensional network structure as influenced by intermolecular interactions (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Crystallography and Molecular Structure

The compound has also been a key player in crystallography and understanding molecular structures. For instance, in the study of the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, the pyrazole ring substituted with various groups revealed significant intermolecular interactions stabilizing the crystal structure (N. Fathima, M. I. Khazi, I. M. Khazi, N. Begum, 2014).

Development of Bioactive Compounds

In the field of bioactivity, this chemical has been instrumental in synthesizing pyrazole acyl thiourea derivatives, exhibiting antifungal and anti-TMV activities. These activities were explored through the synthesis of sixteen novel derivatives, which were characterized by various spectroscopic methods (Jian Wu, Qingcai Shi, Zhuo Chen, Ming He, Linhong Jin, D. Hu, 2012).

Pharmaceutical Research

In pharmaceutical research, the chemical has been used in synthesizing diverse compounds. For example, its reaction with ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate led to the formation of mixtures of regioisomeric 3- and 5-substituted pyrazoles, which could have potential pharmaceutical applications (E. I. Mikhed’kina, O. S. Bylina, I. I. Mel’nik, D. T. Kozhich, 2009).

Ligand Synthesis

Furthermore, it has been used in ligand synthesis, particularly in the formation of heterocyclic analogues of xanthone and xanthione, where its reaction with various compounds resulted in the creation of new ring systems (Barbara Datterl, Nicole Tröstner, D. Kucharski, W. Holzer, 2010).

properties

IUPAC Name

4-chloro-1-ethylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOZMDPGCFNXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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